molecular formula C21H30O3 B057674 Cannabielsoin CAS No. 52025-76-0

Cannabielsoin

Cat. No. B057674
CAS RN: 52025-76-0
M. Wt: 330.5 g/mol
InChI Key: RBEAVAMWZAJWOI-MTOHEIAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cannabielsoin (CBE) is identified as a novel metabolite of cannabidiol (CBD), with its formation involving cytochrome P-450 (P-450) and molecular oxygen in mammals (Yamamoto et al., 1991).

Synthesis Analysis

  • The structural revision of a synthetic product initially proposed as the 1R,2S-cannabidiol epoxide was reassigned as cannabielsoin using anisotropic NMR and synthetic chemistry methods (Monroe et al., 2021).
  • Cannabielsoic acids A and B were synthesized from cannabidiolic acid by an oxidative cyclization (Shani & Mechoulam, 1974).

Molecular Structure Analysis

  • A comparison of the molecular structures of cannabidiol and other cannabinoids, such as phenytoin, reveals similarities in their spatial relationship and conformational properties (Tamir et al., 1980).

Chemical Reactions and Properties

  • The biotransformation of CBD to CBE involves P-450 enzymes, with different metabolic pathways observed in various mammals (Yamamoto et al., 1989).

Physical Properties Analysis

  • The identification and analysis of CBE as a metabolite of CBD in guinea pigs provided insights into its physical properties, although it showed little activity in altering body temperature or pentobarbital-induced sleep in mice (Yamamoto et al., 1988).

Chemical Properties Analysis

  • Recent studies on the metabolism of cannabinoids, including cannabidiol, have highlighted the transformation of CBD into CBE through epoxide intermediates, emphasizing the role of cytochrome P450 in this process (Yamamoto et al., 1995).

Scientific Research Applications

  • Synthesis and Anti-inflammatory Activity :

    • Minor cannabinoids like cannabielsoin have shown promise in inhibiting the production of pro-inflammatory biomarkers. This is particularly relevant in the context of pain and inflammation treatment using cannabis-derived compounds (Dennis et al., 2022).
  • Metabolic Pathways in Mammals :

    • Cannabielsoin has been identified as a novel metabolite of CBD in mammals, formed via the activity of cytochrome P-450. The study underscores the complexity of cannabinoid metabolism in different species, with implications for pharmacological research and drug development (Yamamoto et al., 1991).
  • Therapeutic Potential of Cannabinoids :

    • While the study doesn't focus exclusively on CBE, it highlights the broader therapeutic potential of cannabinoids, including antiemetic, appetite stimulant, analgesic, and neuroprotective effects. This context is vital for understanding the possible applications of minor cannabinoids like cannabielsoin (Ben Amar, 2006).
  • Pharmacological Activity in Mice :

    • Research has shown that CBE, formed from CBD, exhibits minimal activity in altering pentobarbital-induced sleep and body temperature in mice. This suggests a more specific role of CBE in the body, which may be relevant for its potential therapeutic applications (Yamamoto et al., 1988).
  • Structural and Biological Insights :

    • A study revised the structure for a synthetic product previously identified as the cannabidiol epoxide, reassigning it as cannabielsoin. This research provides insights into the biological functions and targets of CBE (Monroe et al., 2021).
  • Mechanism of Formation :

    • The biological formation of CBE from CBD has been explored, with findings showing the role of hepatic microsomal enzymes and cytochrome P-450 in this process. Such studies are crucial for understanding how cannabinoids are metabolized in different species (Yamamoto et al., 1989).

properties

IUPAC Name

(5aS,6S,9R,9aR)-6-methyl-3-pentyl-9-prop-1-en-2-yl-7,8,9,9a-tetrahydro-5aH-dibenzofuran-1,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-20-18(19)15(13(2)3)9-10-21(20,4)23/h11-12,15,18,20,22-23H,2,5-10H2,1,3-4H3/t15-,18+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEAVAMWZAJWOI-MTOHEIAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C(CCC(C3OC2=C1)(C)O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@H]3[C@@H](CC[C@]([C@H]3OC2=C1)(C)O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966364
Record name Cannabielsoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cannabielsoin

CAS RN

52025-76-0
Record name Cannabielsoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabielsoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABIELSOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ERD6V6652
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cannabielsoin
Reactant of Route 2
Cannabielsoin
Reactant of Route 3
Cannabielsoin
Reactant of Route 4
Cannabielsoin
Reactant of Route 5
Cannabielsoin
Reactant of Route 6
Cannabielsoin

Citations

For This Compound
752
Citations
I Yamamoto, H Gohda, S Narimatsu… - Pharmacology …, 1991 - Elsevier
Cannabielsoin (CBE) was identified as a novel metabolite of cannabidiol (CBD) in the guinea pig in vivo and in vitro. Its formation by liver microsomes of guinea pigs needed NADPH …
Number of citations: 31 www.sciencedirect.com
I Yamamoto, H Gohda, S Narimatsu… - Journal of Pharmacobio …, 1988 - jstage.jst.go.jp
Metabolism of cannabidiol (CBD), one of the major components of marihuana, was studied in the guinea pig both in vitro and in vivo. Analyses of metabolites by gas chromatography …
Number of citations: 27 www.jstage.jst.go.jp
I YAMAMOTO, H GOHDA, S NARIMATSU… - Journal of …, 1989 - jstage.jst.go.jp
Biological formation of cannabielsoin (CBE) from cannabidiol (CBD) was studied in the guinea pig, mouse, rat and rabbit in vitro. Emphasis was placed on the elucidation of this …
Number of citations: 15 www.jstage.jst.go.jp
SC Hartsel, WHT Loh, LW Robertson - Planta medica, 1983 - thieme-connect.com
… form cannabidiol to cannabielsoin under normal growth conditions. Both cannabielsoin Ci … This is the first reported biologically catalyzed synthesis of cannabielsoin as well as the first …
Number of citations: 47 www.thieme-connect.com
AZ Monroe, WH Gordon, JS Wood, GE Martin… - Chemical …, 2021 - pubs.rsc.org
In this report, we revise the structure for a previously reported synthetic product proposed to be the 1R,2S-cannabidiol epoxide and reassign it as cannabielsoin using anisotropic NMR …
Number of citations: 9 pubs.rsc.org
H GOHDA, S NARiMATSU, I YAMAMoTo… - Chemical and …, 1990 - jstage.jst.go.jp
Metabolism of CBD has been studied in various animal species." Tº Recently, we found cannabielsoin (CBE) as a novel metabolite of CBD in the guinea pig, and deduced that CBE …
Number of citations: 24 www.jstage.jst.go.jp
HJ Borah, N Bordoloi - Cannabis, 2020 - researchgate.net
… The first mention of cannabielsoin (CBE-C5) in the literature occurs in 1973 [37], although … comparing it to cannabielsoin obtained by decarboxylation of natural cannabielsoin acid [35, …
Number of citations: 2 www.researchgate.net
CE Turner, MA Elsohly, EG Boeren - Journal of natural products, 1980 - ACS Publications
Cannabis preparations have been used by man for over 5000 years (1). Early use was associated with medical applications. However, as newer and better medicinal agents were …
Number of citations: 857 pubs.acs.org
MA ElSohly - 2002 - books.google.com
The same preparations once accepted as therapeutically useful drugs have been considered as innocuous drugs of leisure in most countries. The rapid increase in the use and abuse …
Number of citations: 139 books.google.com
R Braemer, M Paris - Plant cell reports, 1987 - Springer
… (R) cannabielsoin, with an equatorial C-9 hydroxyl group, … It seems that (I{) cannabielsoin and (S) cannabielsoin are two … (I{) cannabielsoin is liberated by HCI; (S) cannabielsoin …
Number of citations: 48 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.